

Technical Monograph: Synthesis and Purification of Solvent Yellow 43

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Compound of Interest

Compound Name: Solvent Yellow 43

CAS No.: 19125-99-6

Cat. No.: B101981

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CAS 19125-99-6 | N-butyl-4-(butylamino)-1,8-naphthalimide

Executive Summary & Chemical Identity

Solvent Yellow 43 (SY43) is a high-performance naphthalimide-based fluorophore, chemically distinct from the thioxanthene class often confused with this color index. Defined by CAS 19125-99-6, its core structure is N-butyl-4-(butylamino)-1,8-naphthalimide.

In drug development and biomedical research, SY43 serves as a critical scaffold for designing fluorescent probes, lipid-droplet imaging agents, and potential DNA-intercalating therapeutics. Its utility relies heavily on its high quantum yield and photostability, properties that are severely compromised by trace impurities such as unreacted 4-chloro-1,8-naphthalic anhydride or heavy metal catalysts.

This guide details a high-purity synthesis protocol optimized for laboratory-scale production (10–50g), prioritizing the removal of quenching impurities.

Chemical Specifications

Property	Specification
IUPAC Name	2-butyl-6-(butylamino)benzo[de]isoquinoline-1,3-dione
CAS Number	19125-99-6
Molecular Formula	C ₂₀ H ₂₄ N ₂ O ₂
Molecular Weight	324.42 g/mol
Appearance	Bright greenish-yellow crystalline powder
Excitation/Emission	nm / nm (Solvent dependent)
Solubility	Soluble in Acetone, DMF, Chloroform; Insoluble in Water

Retrosynthetic Analysis & Mechanism

The synthesis of SY43 proceeds via a Nucleophilic Aromatic Substitution () followed by (or concurrent with) Imide Formation.

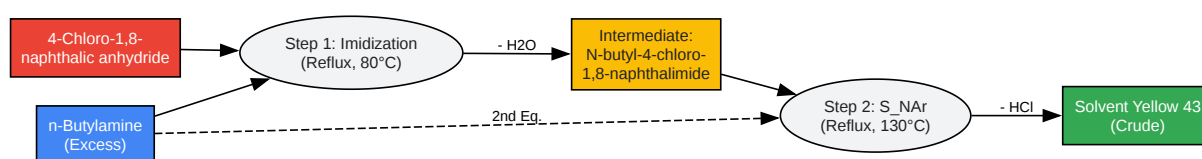
The most robust route utilizes 4-chloro-1,8-naphthalic anhydride as the starting material. The reaction involves two distinct chemical transformations using n-butylamine:

- Imidization: The anhydride ring opens and re-closes with the amine to form the naphthalimide core.
- Amination (): The chlorine atom at the 4-position is displaced by a second equivalent of n-butylamine.

Critical Mechanistic Insight: While a one-pot synthesis is possible using excess amine, a stepwise control is recommended for high-purity applications to prevent the formation of difficult-to-separate bis-imide byproducts. However, for efficiency, we present the Optimized

One-Pot Solvothermal Method which utilizes specific temperature ramps to control the reaction kinetics.

Reaction Pathway Diagram



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Figure 1: Reaction pathway for **Solvent Yellow 43** synthesis. The process moves from anhydride starting material through a chloro-imide intermediate to the final amino-imide product.^[1]

Synthesis Protocol (Optimized Solvothermal)

Safety Warning: n-Butylamine is volatile and corrosive. 4-Chloro-1,8-naphthalic anhydride is an irritant. Perform all operations in a fume hood.

Materials

- 4-Chloro-1,8-naphthalic anhydride (purity >98%)
- n-Butylamine (Reagent grade, >99%)
- 2-Methoxyethanol (Solvent) or DMF (Alternative)
- Copper(II) sulfate (Catalyst - optional but recommended for S_NAr efficiency)

Step-by-Step Procedure

- Charge Reactor: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-chloro-1,8-naphthalic anhydride (10.0 g, 43 mmol) in 2-Methoxyethanol (80 mL).

- Amine Addition: Add n-butylamine (12.8 mL, 129 mmol, 3.0 eq) dropwise over 10 minutes at room temperature. Note: Exothermic reaction may occur.
- Imidization Phase: Heat the mixture to 80°C and hold for 1 hour. This ensures the anhydride is fully converted to the imide ring before the substitution drives to completion.
- Substitution Phase: Increase temperature to reflux (approx. 125°C). Maintain reflux for 6–8 hours.
 - Monitoring: Monitor reaction progress via TLC (Silica gel, Eluent: Dichloromethane/Methanol 95:5). The starting material (fluorescent blue) should disappear, replaced by the product (intense yellow-green fluorescence).
- Quenching: Cool the reaction mixture to room temperature. Pour the dark yellow solution into ice-cold water (300 mL) with vigorous stirring.
- Isolation: The crude dye will precipitate as a yellow solid. Filter the precipitate using a Buchner funnel.
- Initial Wash: Wash the filter cake with water (mL) to remove residual amine and solvent.

Purification Strategy

For drug development applications, "technical grade" purity (90-95%) is insufficient due to potential cytotoxicity of impurities. The following dual-stage purification is required.

Stage 1: Acid-Base Wash (Removal of Unreacted Amine)

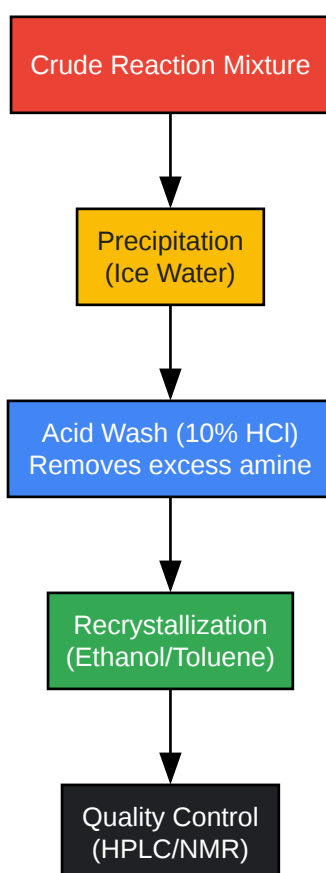
- Suspend the crude wet cake in 10% HCl (100 mL). Stir for 30 minutes. This protonates any residual free n-butylamine, making it water-soluble.
- Filter and wash with water until the filtrate pH is neutral.

Stage 2: Recrystallization (Removal of Starting Material)

The primary impurity is often the intermediate N-butyl-4-chloro-1,8-naphthalimide, which has lower solubility than the product.

- Solvent Choice: Ethanol/Toluene (80:20) or DMF/Water.
- Dissolve the washed solid in minimal boiling Ethanol/Toluene.
- Hot Filtration: Filter the hot solution through a pre-warmed glass frit to remove insoluble particulate matter.
- Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C overnight. Rapid cooling traps impurities.
- Final Isolation: Collect the bright yellow needles by filtration. Wash with cold ethanol. Dry under vacuum at 60°C for 12 hours.

Purification Workflow Diagram



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Figure 2: Purification workflow ensuring removal of amine and chloro-intermediates.

Characterization & Quality Control

To validate the synthesis for research use, the following spectral features must be confirmed.

- ¹H NMR (400 MHz, CDCl₃):
 - 8.60 (d, 1H), 8.50 (d, 1H) – Naphthalene ring protons.
 - 6.70 (d, 1H) – Proton ortho to the amino group (distinctive upfield shift due to electron donation).
 - 4.18 (t, 2H) –
-imide methylene.
 - 3.45 (q, 2H) –
-amine methylene.
 - 1.00 (t, 6H) – Methyl groups of the butyl chains.
- Mass Spectrometry (ESI+): Calculated for
; Found
.
- HPLC Purity: >98% (Area under curve at 254 nm).

Applications in Drug Development

- Lipid Probes: Due to its lipophilic nature, SY43 partitions into lipid droplets, making it a vital tool for studying metabolic disorders.
- Theranostics: The naphthalimide core is a known DNA intercalator. SY43 derivatives are investigated as anti-cancer agents where the fluorescence allows for tracking cellular uptake.

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